6-羧基荧光素

概述

描述

6-羧基荧光素是一种荧光染料,其吸收波长为 495 纳米,发射波长为 517 纳米 。它是荧光素的衍生物,在荧光素分子中添加了一个羧基。 该化合物广泛用作各种科学应用中的示踪剂,包括核酸测序和核苷酸标记 .

科学研究应用

6-羧基荧光素在科学研究中具有广泛的应用:

化学: 用作各种化学反应和过程中的荧光示踪剂。

医学: 用于诊断测定和成像技术,以标记和追踪生物分子。

作用机制

6-羧基荧光素的作用机制涉及其在暴露于特定波长光时发出荧光的特性。羧基增强了其在水溶液中的溶解度,使其适合生物应用。 该化合物可以掺入各种生物分子中,从而允许在不同的生物系统中跟踪和可视化这些分子 .

生化分析

Biochemical Properties

6-Carboxyfluorescein has a pKa of 6.5 and can be used as a pH sensor . It is also used as a tracer dye . The dye is membrane-impermeant and can be loaded into cells by microinjection or scrape loading . It can be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body .

Cellular Effects

6-Carboxyfluorescein has been used to track division of cells . It is also used in the sequencing of nucleic acids and in the labeling of nucleotides . In addition, it has been used to monitor and control pH for large droplet populations during long-term incubation .

Molecular Mechanism

The fluorescence of 6-Carboxyfluorescein is determined by the xanthene moiety . It has two wavelengths for maximum absorbance (465 and 490nm). Its fluorescence emission, at 515nm (max.), increases as a function of pH in the physiological range of 6-7.4 .

Temporal Effects in Laboratory Settings

Despite the structure similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores . The luminescence quantum yield of (6-FAM)2 in a buffer solution with pH 8.5 is 2.4 times lower than for (5-FAM)2 .

Metabolic Pathways

6-Carboxyfluorescein is involved in various metabolic pathways. It is used as a pH sensor and a tracer dye, indicating its involvement in cellular metabolism

Transport and Distribution

6-Carboxyfluorescein can be loaded into cells by microinjection or scrape loading . It can also be incorporated into liposomes, allowing for the tracking of liposomes as they pass through the body . The transport and distribution of 6-Carboxyfluorescein within cells and tissues are likely to be influenced by these processes.

Subcellular Localization

Given its use as a tracer dye and its ability to be loaded into cells and liposomes, it is likely that it can be found in various subcellular locations

准备方法

合成路线和反应条件

6-羧基荧光素的合成通常涉及荧光素与羧化剂的反应。 一种常见的方法是用碱(如氢氧化钠)在氯乙酸存在下使荧光素反应,从而引入羧基 。该反应在回流条件下进行,产物通过重结晶纯化。

工业生产方法

6-羧基荧光素的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保生产高质量的 6-羧基荧光素。 然后,产物经过严格的质量控制措施,包括高效液相色谱 (HPLC) 和质谱法,以确认其纯度和身份 .

化学反应分析

反应类型

6-羧基荧光素会发生各种化学反应,包括:

氧化: 它可以被氧化生成醌衍生物。

还原: 还原反应可以将其还原回荧光素。

取代: 羧基可以参与取代反应,形成酯和酰胺.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

主要产物

氧化: 醌衍生物。

还原: 荧光素。

取代: 6-羧基荧光素的酯和酰胺.

相似化合物的比较

类似化合物

5-羧基荧光素: 羧基荧光素的另一种异构体,具有类似的荧光特性,但结构排列不同。

荧光素: 没有羧基的母体化合物。

羧基荧光素二乙酸琥珀酰亚胺酯: 用于细胞追踪目的的衍生物.

独特性

6-羧基荧光素因其特定的吸收和发射波长而独一无二,使其非常适合基于荧光的应用。 它的羧基增强了其溶解度和反应性,使其能够进行广泛的化学修饰和应用 .

属性

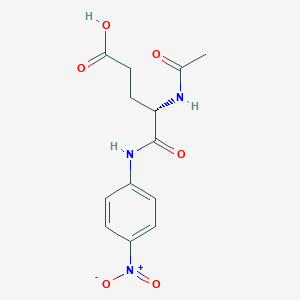

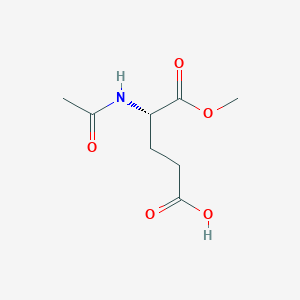

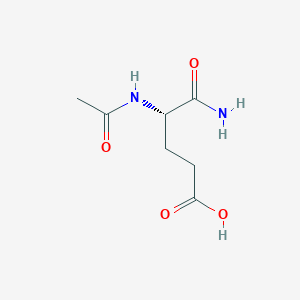

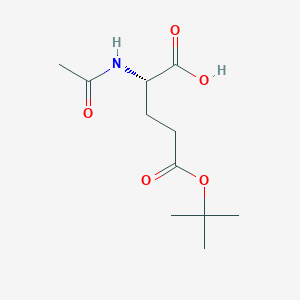

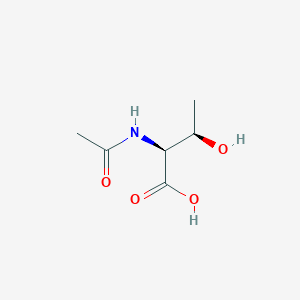

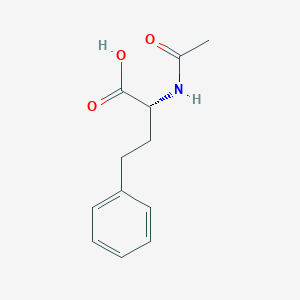

IUPAC Name |

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDTCNHAFUJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062965 | |

| Record name | 6-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3301-79-9 | |

| Record name | 6-Carboxyfluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Carboxyfluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHJ853P6SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Carboxyfluorescein function as a pH indicator?

A: 6-CF exhibits pH-dependent fluorescence. Its fluorescence intensity changes in response to varying pH levels, allowing researchers to monitor and measure pH changes within cells, organelles like vacuoles [], and other biological systems. This property makes 6-CF valuable for studying cellular processes involving pH fluctuations.

Q2: Can 6-CF be used to study membrane permeability?

A: Yes, 6-CF's ability to fluoresce upon release from liposomes and other membrane-enclosed structures makes it a useful tool for investigating membrane permeability. Studies have used 6-CF efflux to investigate the effects of peptides like magainin 2 amide on membrane stability and to characterize the permeability properties of gap junctions formed by connexin45 [, ].

Q3: How is 6-CF used to track cellular pathways?

A: Researchers have employed 6-CF to delineate potential cellular pathways for photosynthate transfer in developing wheat grains. By introducing 6-CF and its membrane-permeant precursor, 6-carboxyfluorescein diacetate (CFDA), researchers can track the movement of these fluorescent tracers through different cellular compartments [].

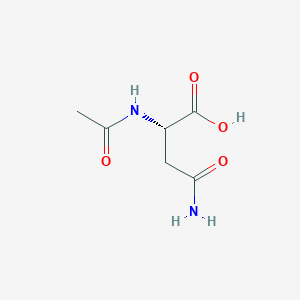

Q4: What is the molecular formula and weight of 6-Carboxyfluorescein?

A: 6-Carboxyfluorescein has the molecular formula C21H12O7 and a molecular weight of 376.32 g/mol. [, ]

Q5: Is there a way to differentiate between the 5- and 6-isomers of carboxyfluorescein?

A: Yes, the 5- and 6-isomers of carboxyfluorescein can be separated and distinguished through techniques like column chromatography and recrystallization. Their dipivalate derivatives and diisopropylamine salts show different properties that enable their separation [, ].

Q6: Does the performance of 6-CF as a fluorescent probe vary with temperature?

A: Yes, the rate of 6-CF efflux from lipid vesicles demonstrates a significant dependence on temperature, as well as on phospholipid acyl chain composition and the nature of co-trapped counterions []. This highlights the importance of controlling temperature and other experimental parameters when using 6-CF in membrane permeability studies.

Q7: How does cholesterol content affect liposome stability when studied with 6-CF?

A: Research shows that liposomal stability, as measured by 6-CF retention, is significantly influenced by cholesterol content. Cholesterol-rich liposomes exhibit enhanced stability in vivo and in vitro compared to cholesterol-poor or cholesterol-free liposomes [].

Q8: Can 6-CF be used in real-time PCR for genotyping?

A: Absolutely, 6-CF is frequently used as a reporter dye in allele-specific probes for real-time PCR. This allows for the detection and differentiation of genotypes, such as wild-type, mutant, and heterozygous, by monitoring the fluorescence signal during PCR amplification [].

Q9: How does the fluorescence of 6-CF change when it interacts with silver nanoparticles?

A: The fluorescence of 6-CF is notably enhanced in the presence of silver nanoparticles. Studies have observed a greater increase in emission intensity compared to excitation intensity, suggesting a potential application of this interaction in enhancing the sensitivity of fluorescence-based detection methods [].

Q10: Beyond its use as a pH indicator and in membrane studies, what other applications does 6-CF have in biological research?

A10: 6-CF has found applications in various areas of biological research, including:

- Monitoring nitric oxide production: In microfluidic devices designed to analyze single cells, 6-CF serves as an internal standard to monitor nitric oxide production in cells like T-lymphocytes [].

- Studying cell-to-cell communication: 6-CF has been utilized to investigate the permeability of gap junctions, which are specialized intercellular channels that facilitate direct communication between adjacent cells [].

- Developing fluorescent aptasensors: 6-CF-labeled aptamers are employed in developing sensors for detecting specific molecules, leveraging the change in fluorescence signal upon target binding [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。